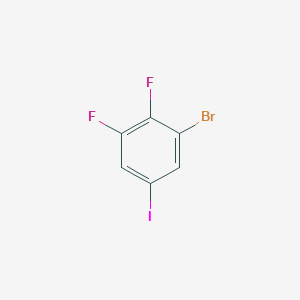

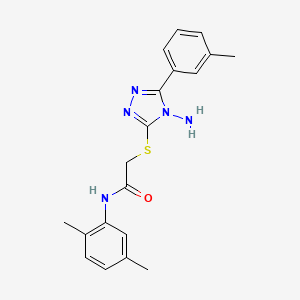

![molecular formula C10H12N2S B2954776 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine CAS No. 1286726-59-7](/img/structure/B2954776.png)

3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine” is characterized by a thiazole ring, which is a five-membered ring containing two heteroatoms (one sulfur atom and one nitrogen atom), and three carbon atoms . The compound also contains three methyl groups attached to the benzene ring .科学的研究の応用

Modulation of p53 Activity

Research has identified spiro(oxindole-3,3'-thiazolidine)-based derivatives as potential modulators of p53 activity. Compounds within this category have shown to inhibit cell growth in various human tumor cells, with some inducing apoptotic cell death in human melanoma cell lines and others showing a clear arrest at the G2/M phase, indicating a delay in cell cycle progression. This suggests potential applications in cancer research and treatment strategies (Gomez-Monterrey et al., 2010).

Transition Metal Complexes

Imidazolin-2-imines, a subclass of guanidines, have been studied for their use as precursors for the generation of anionic imidazolin-2-iminato ligands. These ligands have been utilized in transition metal complexes as ancillary ligands in homogeneous catalysts, particularly for olefin polymerization and alkyne metathesis. This showcases their potential in material science and catalysis research (Wu & Tamm, 2014).

Biocatalysis in Heterocyclic Chemistry

The imine reductase (IRED) enzymes have been applied for the asymmetric reduction of sulfur-containing heterocyclic imines, demonstrating the potential for efficient biotransformations on a preparative scale with high selectivities. This methodology is significant for organic chemistry, particularly in drug discovery and synthesis (Völler, 2018).

Antimicrobial Activity

Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, synthesized from the reaction with different substituted benzaldehydes and evaluated for their antibacterial activity, have shown significant activity against both gram-negative and gram-positive bacteria. This suggests their potential applications in developing new antimicrobial agents (Hussein & Azeez, 2013).

将来の方向性

Thiazole derivatives, including “3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine”, may have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these potential applications, optimizing synthesis methods, and investigating the compound’s mechanism of action, safety, and hazards.

特性

IUPAC Name |

3,5,7-trimethyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6-4-7(2)9-8(5-6)12(3)10(11)13-9/h4-5,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQJJIZYGGEAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=N)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)

![7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2954699.png)

![(Z)-2-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2H-chromene-3-carboxamide](/img/structure/B2954701.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)

![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)

![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)